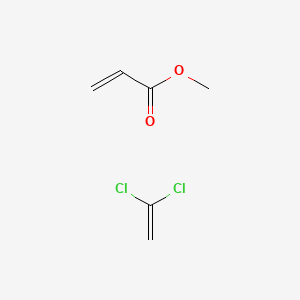

1,1-Dichloroethene;methyl prop-2-enoate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-propenoic acid, methyl ester, polymer with 1,1-dichloroethene typically involves free radical polymerization. The process begins with the monomers, 2-propenoic acid, methyl ester, and 1,1-dichloroethene, which are polymerized in the presence of a free radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out under controlled temperature conditions, usually between 50-70°C, to ensure optimal polymerization .

Industrial Production Methods

In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The monomers are fed into the reactor along with the initiator and other additives to control the molecular weight and properties of the resulting polymer. The reaction mixture is then subjected to heat and agitation to promote polymerization. After the reaction is complete, the polymer is isolated, purified, and processed into the desired form, such as pellets or powders .

Analyse Des Réactions Chimiques

Types of Reactions

1,1-Dichloroethene;methyl prop-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the polymer can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Cross-Linking Reactions: The polymer can be cross-linked with other polymers or small molecules to enhance its mechanical properties and thermal stability.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (for hydroxyl substitution) and ammonia (for amino substitution). These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

Cross-Linking Reactions: Cross-linking agents such as divinylbenzene or ethylene glycol dimethacrylate are used.

Major Products Formed

Substitution Reactions: The major products include hydroxylated or aminated derivatives of the polymer.

Cross-Linking Reactions: The major products are cross-linked networks with enhanced mechanical and thermal properties.

Applications De Recherche Scientifique

Polymer Production

Both DCE and methyl acrylate are crucial in synthesizing various polymers:

| Polymer Type | Component Used | Application |

|---|---|---|

| Polyvinylidene Chloride | 1,1-Dichloroethene | Food wraps, fire-resistant clothing |

| Acrylic Polymers | Methyl Prop-2-enoate | Paints, adhesives, sealants |

DCE is particularly valued for its role in creating PVDC, which is known for its barrier properties against moisture and gases, making it ideal for food packaging . Methyl acrylate is essential in producing flexible and durable acrylic polymers used in coatings and adhesives .

Coatings and Adhesives

Both compounds are used to formulate coatings and adhesives that require specific performance characteristics:

- Flame Retardant Coatings : DCE is used in formulations that provide fire resistance to textiles and other materials .

- Acrylic Adhesives : Methyl acrylate serves as a building block for adhesives that bond well to various substrates due to their excellent adhesion properties .

Environmental and Health Considerations

While both compounds have valuable applications, they also pose environmental and health concerns:

- Toxicity : DCE is classified as a potential carcinogen based on animal studies, leading to regulatory scrutiny regarding its use .

- Exposure Risks : The general population may be exposed through indoor air or food products containing residues of these chemicals .

Use in Food Packaging

A study conducted by Health Canada assessed the safety of PVDC produced using DCE. The findings indicated that the levels of DCE residues in food packaging materials were below harmful thresholds, suggesting that current manufacturing practices mitigate health risks effectively .

Industrial Applications Monitoring

In a community monitoring program at the Stellantis Detroit Assembly Complex, air samples were analyzed for various volatile organic compounds including DCE. Results showed that concentrations were consistently below health risk comparison values, indicating effective control measures in place during industrial operations .

Mécanisme D'action

The mechanism of action of 2-propenoic acid, methyl ester, polymer with 1,1-dichloroethene involves its interaction with various molecular targets and pathways. The polymer’s chemical structure allows it to form strong intermolecular interactions with other molecules, leading to enhanced mechanical and thermal properties. The presence of chlorine atoms in the polymer backbone contributes to its chemical resistance and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

Polyvinylidene Chloride (PVDC): A homopolymer of vinylidene chloride, known for its excellent barrier properties against gases and moisture.

Poly(methyl methacrylate) (PMMA): A homopolymer of methyl methacrylate, known for its optical clarity and rigidity.

Uniqueness

1,1-Dichloroethene;methyl prop-2-enoate is unique due to its combination of properties from both monomers. It exhibits the chemical resistance and thermal stability of vinylidene chloride and the flexibility and processability of methyl acrylate. This combination makes it suitable for a wide range of applications that require both durability and versatility .

Activité Biologique

1,1-Dichloroethene; methyl prop-2-enoate, often referred to as a polymer compound, has garnered attention in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

1,1-Dichloroethene; methyl prop-2-enoate is characterized by its unique chemical structure, which can be represented as follows:

- IUPAC Name: 1,1-Dichloroethene; methyl prop-2-enoate

- Molecular Formula: C6H8Cl2O2

- Molecular Weight: 183.03 g/mol

Mechanisms of Biological Activity

The biological activity of 1,1-Dichloroethene; methyl prop-2-enoate is primarily attributed to its interactions with various cellular targets. Key mechanisms include:

- Endocrine Disruption: The compound exhibits endocrine-disrupting properties, potentially affecting hormonal balance in organisms .

- Cytotoxicity: Studies have indicated that it may induce cytotoxic effects in certain cell lines, suggesting potential applications in cancer therapy .

- Antimicrobial Properties: Preliminary research suggests that the compound may possess antimicrobial activity against specific pathogens .

Case Study 1: Cytotoxic Effects

A study investigated the cytotoxic effects of 1,1-Dichloroethene; methyl prop-2-enoate on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM. The mechanism was linked to apoptosis induction and disruption of cellular metabolism.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 60 |

| 100 | 30 |

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of the compound against various bacterial strains. The results revealed that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1,1-Dichloroethene; methyl prop-2-enoate, it is useful to compare it with similar compounds known for their biological effects.

| Compound | Biological Activity |

|---|---|

| Methyl acrylate | Antimicrobial and cytotoxic |

| Ethyl acrylate | Endocrine disruptor |

| Vinyl acetate | Low cytotoxicity but high reactivity |

Propriétés

IUPAC Name |

1,1-dichloroethene;methyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.C2H2Cl2/c1-3-4(5)6-2;1-2(3)4/h3H,1H2,2H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGVWFOXHWYCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C.C=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25038-72-6 | |

| Record name | Methyl acrylate-vinylidene chloride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

183.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25038-72-6 | |

| Record name | 2-Propenoic acid, methyl ester, polymer with 1,1-dichloroethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, methyl ester, polymer with 1,1-dichloroethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dichloroethene, methyl 2-propenoate polymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.